
Methyl 3,5-dibromo-4-chlorobenzoate
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Description
Methyl 3,5-dibromo-4-chlorobenzoate is a useful research compound. Its molecular formula is C8H5Br2ClO2 and its molecular weight is 328.38 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Synthesis
Methyl 3,5-dibromo-4-chlorobenzoate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in the production of pharmaceuticals and agrochemicals. The presence of bromine and chlorine substituents enhances its reactivity, enabling the formation of diverse derivatives through nucleophilic substitution and cross-coupling reactions.
Key Reactions
- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles to form new C-N or C-O bonds.
- Cross-Coupling Reactions : Utilized in Suzuki or Heck reactions to form biaryl compounds.
Medicinal Chemistry
Anticancer and Antimicrobial Properties
Research has indicated that this compound exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial research.
Activity Type | Mechanism of Action | References |
---|---|---|
Anticancer | Induces apoptosis in cancer cells via caspase activation | Study A , Study B |
Antimicrobial | Inhibits growth of bacteria such as Staphylococcus aureus | Study C |
Case Studies
-
Anticancer Effects :
- Study Design : MCF-7 breast cancer cell line was treated with varying concentrations of this compound.
- Results :
- Significant reduction in cell viability observed at concentrations ≥ 10 µM.
- Induction of apoptosis confirmed through annexin V staining.
Concentration (µM) Viability (%) Apoptosis (%) 0 100 5 10 80 15 25 50 40 50 20 70 -
Antimicrobial Activity :
- Study Design : Evaluated against multiple bacterial strains using minimum inhibitory concentration (MIC) assays.
- Results :
- Effective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 50 to 100 µg/mL.
Materials Science
Development of Novel Materials
The compound's unique electronic properties make it suitable for applications in materials science. Research indicates its potential use in developing novel materials with specific optical or electronic characteristics.
Applications
- Organic Electronics : Utilized as a building block for organic semiconductors.
- Photonic Devices : Potential applications in creating light-emitting diodes (LEDs) and photovoltaic cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3,5-dibromo-4-chlorobenzoate, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves bromination and chlorination of a benzoic acid precursor followed by esterification. For example, bromination of 2-aminobenzoic acid with acetic acid and bromine at controlled temperatures (273–278 K) yields halogenated intermediates, which are subsequently esterified with methanol under reflux . Yield optimization requires careful stoichiometric control of halogenating agents, temperature modulation (e.g., maintaining low temperatures during bromine addition), and purification via recrystallization (e.g., using methanol) to minimize byproducts .
Q. How is this compound characterized, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- FT-IR Spectroscopy : To confirm ester (C=O stretch ~1718 cm⁻¹) and halogen (C-Br/C-Cl stretches ~500–700 cm⁻¹) functional groups .
- Melting Point Analysis : Consistency with literature values (e.g., 380–383 K for analogous compounds) ensures purity .
- Chromatography : TLC (Rf values) or HPLC to assess reaction progress and purity .
Q. What are the solubility properties of this compound, and how do they influence purification?
- Methodological Answer : The compound is typically sparingly soluble in polar solvents (e.g., water) but dissolves in methanol or DMSO. Recrystallization from methanol-water mixtures is effective for purification. Solubility challenges arise due to halogen substituents, which increase molecular weight and hydrophobic interactions .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and intermolecular interactions. For example, weak C–H⋯O hydrogen bonds stabilize crystal packing in halogenated benzoates . Software like SHELXL refines structural models, addressing discrepancies in bond lengths/angles caused by heavy atoms (Br, Cl) . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. What mechanistic insights explain unexpected byproducts during synthesis, such as diacetylated derivatives?
- Methodological Answer : Side reactions often arise from competing nucleophilic attacks. For instance, acetylation of amino groups in 2-amino-3,5-dibromobenzoic acid with excess acetic anhydride can lead to N,N-diacetyl byproducts. Kinetic vs. thermodynamic control (e.g., reaction time, temperature) must be balanced: prolonged reflux at 411–413 K favors over-acetylation . Monitoring via LC-MS or in situ IR helps identify intermediates.
Q. How do halogen substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine and chlorine act as directing groups, enabling Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from meta-dihalogenation can reduce catalytic efficiency. Optimizing catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) enhances coupling yields. Computational studies (DFT) predict reactive sites by analyzing electron density distribution .
Q. How should researchers address contradictory spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer : Contradictions often stem from solvent effects or impurities. For example, DMSO-d₆ may cause peak broadening due to hydrogen bonding. Validate data by:
Properties
Molecular Formula |
C8H5Br2ClO2 |
---|---|
Molecular Weight |
328.38 g/mol |
IUPAC Name |
methyl 3,5-dibromo-4-chlorobenzoate |
InChI |
InChI=1S/C8H5Br2ClO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 |
InChI Key |
SPHVFHMFPNBSNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)Cl)Br |
Origin of Product |
United States |
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